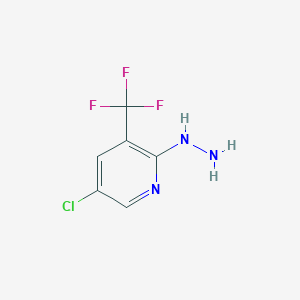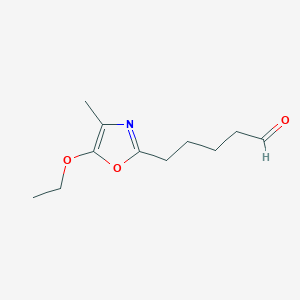
2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole is a chemical compound which belongs to the oxazole family. It is a synthetic compound that has been used in scientific research for various purposes. This chemical compound has gained significant attention in the research community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory activity. In addition, the compound has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole in lab experiments is its unique properties. The compound has been found to exhibit antitumor and anti-inflammatory activity, which makes it an ideal candidate for studying the mechanisms involved in these processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.
Future Directions
There are several future directions for research involving 2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole. One potential direction is to study the compound's mechanism of action in more detail. This could involve investigating the specific enzymes and pathways that are affected by the compound. Another potential direction is to study the compound's potential use in combination with other drugs for the treatment of cancer. Finally, further studies could be conducted to investigate the compound's potential use in the development of new anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the research community due to its unique properties and potential applications. The compound has been studied for its potential use in the treatment of cancer and as an anti-inflammatory agent. Further research is needed to fully understand the compound's mechanism of action and its potential use in the development of new drugs.
Synthesis Methods
The synthesis of 2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole involves several steps. The first step involves the reaction between 2-(4-methyl-5-ethoxyoxazol-2-yl) acetic acid and pentan-2-one in the presence of sulfuric acid. The resulting product is then subjected to a reaction with sodium hydroxide to obtain the target compound.
Scientific Research Applications
2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole has been used in various scientific research studies. It has been studied for its potential applications in the field of medicine, specifically in the treatment of cancer. The compound has been found to exhibit antitumor activity in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent.
properties
CAS RN |
133602-43-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(5-ethoxy-4-methyl-1,3-oxazol-2-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-9(2)12-10(15-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
InChI Key |
HAWQDBNNJVQGPV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)CCCCC=O)C |
Canonical SMILES |
CCOC1=C(N=C(O1)CCCCC=O)C |
synonyms |
2-Oxazolepentanal,5-ethoxy-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
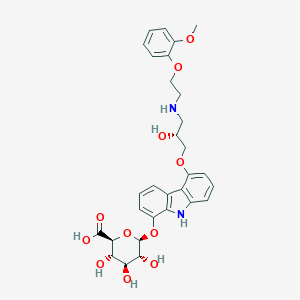
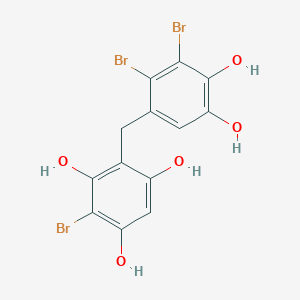

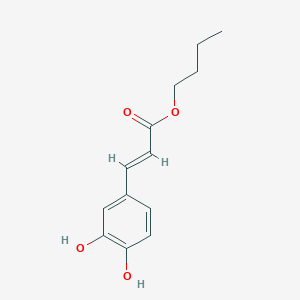
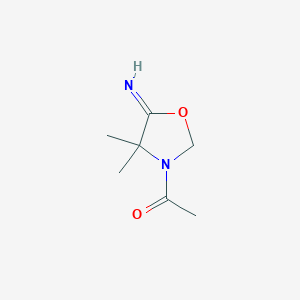

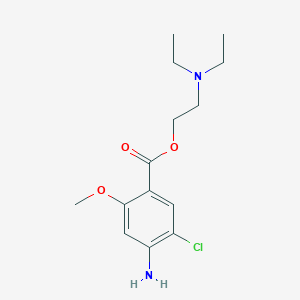

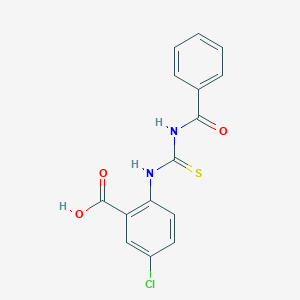
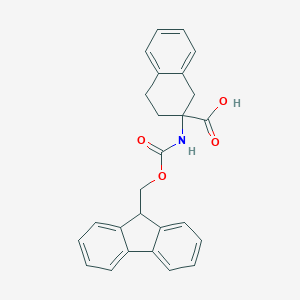
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
